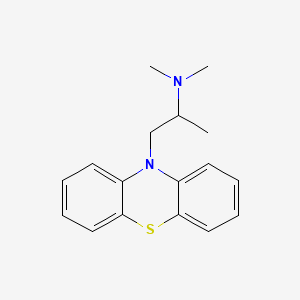

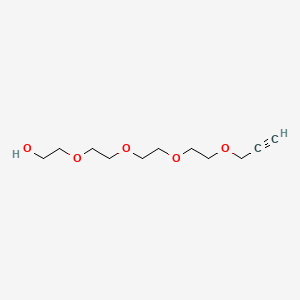

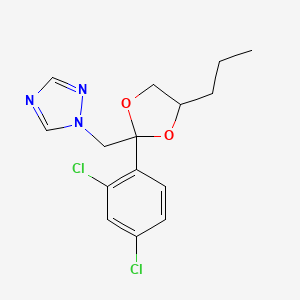

![molecular formula C24H27N7O2 B1679701 1-[5-tert-butyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-{3-[(pyridin-3-yloxy)methyl]-1H-pyrazol-5-yl}urea](/img/structure/B1679701.png)

1-[5-tert-butyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-{3-[(pyridin-3-yloxy)methyl]-1H-pyrazol-5-yl}urea

Overview

Description

Scientific Research Applications

PF-4618433 has several scientific research applications:

Chemistry: Used as a tool compound to study the inhibition of PYK2 and its effects on various biochemical pathways.

Mechanism of Action

PF-4618433 exerts its effects by selectively inhibiting PYK2, a cytoplasmic non-receptor tyrosine kinase involved in multiple signaling pathways . The compound binds to the kinase domain of PYK2, stabilizing it in an inactive conformation. This inhibition prevents the phosphorylation of downstream targets, thereby modulating various cellular processes such as osteogenesis and cell migration .

Biochemical Analysis

Biochemical Properties

PF-4618433 interacts with the PYK2 enzyme, a cytoplasmic, non-receptor tyrosine kinase implicated in multiple signaling pathways . The compound shows improved PYK2 potency and superior overall selectivity relative to other inhibitors . In functional osteogenesis assays, PF-4618433 has been shown to enhance osteoblast activity and mineral deposition in vitro .

Cellular Effects

PF-4618433 has been shown to have a significant impact on various types of cells and cellular processes. For instance, it has been shown to promote the osteogenic differentiation of human mesenchymal stem cells (hMSCs) in vitro . It increases alkaline phosphatase (ALP) activity and mineralization in a dose-dependent manner .

Molecular Mechanism

The molecular mechanism of PF-4618433 involves its interaction with the PYK2 enzyme. The compound binds to the enzyme and inhibits its activity, leading to enhanced osteoblast activity and mineral deposition . The unique DFG-out conformation of PF-4618433 reveals a distinct subclass of non-receptor tyrosine kinases identifiable by the gatekeeper Met-502 and the unique hinge loop conformation of Leu-504 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PF-4618433 have been observed over time. For instance, in functional osteogenesis assays, cultures treated with increasing concentrations of PF-4618433 starting at day 1 and maintained throughout showed a dose-dependent increase in both ALP activity and mineralization .

Preparation Methods

The synthesis of PF-4618433 involves multiple steps, including the formation of pyrazole and urea derivatives. The synthetic route typically starts with the preparation of 1-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(3-((pyridin-3-yloxy)methyl)-1H-pyrazol-5-yl)urea . The reaction conditions involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while reducing production costs .

Chemical Reactions Analysis

PF-4618433 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the pyrazole ring, potentially altering the compound’s activity.

Reduction: Reduction reactions can affect the urea moiety, impacting the compound’s binding affinity to PYK2.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

PF-4618433 is compared with other PYK2 inhibitors such as PF-431396 and BIRB796 . While PF-431396 lacks selectivity within the focal adhesion kinase family, PF-4618433 shows improved potency and selectivity for PYK2 . BIRB796, another diarylurea inhibitor, also targets PYK2 but with different binding characteristics. The unique hinge loop conformation of PF-4618433 contributes to its superior selectivity and efficacy .

Similar Compounds

- PF-431396

- BIRB796

- N-methylsulfonamide 2a

By understanding the unique properties and applications of PF-4618433, researchers can further explore its potential in various scientific and medical fields.

properties

IUPAC Name |

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[5-(pyridin-3-yloxymethyl)-1H-pyrazol-3-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N7O2/c1-16-7-9-18(10-8-16)31-22(13-20(30-31)24(2,3)4)27-23(32)26-21-12-17(28-29-21)15-33-19-6-5-11-25-14-19/h5-14H,15H2,1-4H3,(H3,26,27,28,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJARPUHZDSAXPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=NNC(=C3)COC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.